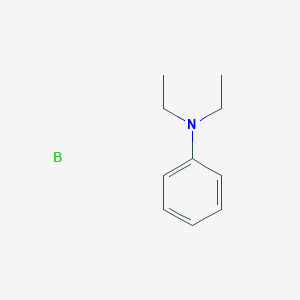

Borane-N,N-Diethylaniline complex

Descripción

Structure

3D Structure of Parent

Propiedades

InChI |

InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYAFFAGZNCWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCN(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065400 | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13289-97-9 | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N,N-diethylaniline)trihydroboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Borane-N,N-diethylaniline Complex: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-N,N-diethylaniline complex is a versatile and widely utilized reagent in organic synthesis. It is a coordination complex formed between the Lewis acid, borane (BH₃), and the Lewis base, N,N-diethylaniline. This complexation stabilizes the highly reactive borane, rendering it a safer and more manageable reagent for laboratory and industrial applications.[1] This guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and pathway visualizations.

Core Properties

The this compound is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value |

| CAS Number | 13289-97-9 |

| Molecular Formula | C₁₀H₁₈BN |

| Molecular Weight | 163.07 g/mol |

| Appearance | Colorless to light yellow liquid |

Table 2: Physical Properties

| Property | Value |

| Melting Point | -30 to -27 °C |

| Density | 0.917 g/mL at 25 °C |

| Refractive Index | 1.5220 to 1.5250 (20°C, 589 nm)[3][4] |

Table 3: Spectral Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.42 (s, 1H), 2.98-2.72 (m, 4H), 2.10-0.90 (br q, 3H, BH₃), 1.27 (td, J = 7.3, 0.9 Hz, 6H)[5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 49.0, 11.9[5] |

| ¹¹B NMR (96 MHz, CDCl₃) | δ -17.23 (q, J = 96.1 Hz)[5] |

| FT-IR | Characteristic peaks for B-H stretching are expected in the 2200-2500 cm⁻¹ region. Other peaks will correspond to the N,N-diethylaniline moiety. |

Synthesis

The synthesis of borane-amine complexes, including Borane-N,N-diethylaniline, can be achieved through several general methods. A common approach involves the reaction of a borane source, such as diborane or a borane complex with a weaker Lewis base (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide), with the corresponding amine. Another method is the salt metathesis reaction between an ammonium salt and a metal borohydride.[6]

Experimental Protocol: General Synthesis via Lewis Base Exchange

This protocol describes a generalized procedure for the synthesis of a borane-amine complex by displacing a weaker Lewis base.

Materials:

-

Borane-tetrahydrofuran (BH₃·THF) solution (1 M in THF)

-

N,N-diethylaniline

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

Procedure:

-

Under an inert atmosphere of nitrogen or argon, a solution of N,N-diethylaniline in anhydrous THF is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

The flask is cooled to 0 °C in an ice bath.

-

A stoichiometric amount of a 1 M solution of borane-tetrahydrofuran (BH₃·THF) in THF is added dropwise to the stirred solution of N,N-diethylaniline.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation or crystallization if necessary.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a reducing agent. It offers a milder and more selective alternative to more reactive hydrides like lithium aluminum hydride.

Reduction of Carbonyl Compounds

This compound is effective in the reduction of aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols.

Materials:

-

Acetophenone

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone in anhydrous THF under a nitrogen atmosphere.

-

Add a stoichiometric amount of this compound to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-phenylethanol, which can be further purified by distillation or column chromatography.

Hydroboration of Alkenes

The complex serves as a convenient source of borane for the hydroboration of alkenes, which upon subsequent oxidation, yields alcohols with anti-Markovnikov regioselectivity.

This protocol is adapted from a procedure using the similar N,N-dimethylaniline-borane.[7]

Materials:

-

1-Octene

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure: Part A: Hydroboration

-

An oven-dried, 50 mL three-necked round-bottom flask is equipped with a magnetic stirrer and placed under a nitrogen atmosphere.

-

1-Octene (e.g., 6 mmol) is added to the flask via syringe, followed by a solution of this compound in dry THF (e.g., a 2 M solution).[7]

-

The mixture is stirred at room temperature. The progress of the hydroboration can be monitored by ¹¹B NMR.[7]

Part B: Oxidation

-

Once the hydroboration is complete, the reaction mixture is made alkaline by the slow and careful addition of 3 M sodium hydroxide solution while cooling the flask in an ice bath.

-

30% hydrogen peroxide is then added dropwise, maintaining the temperature below 40 °C.[7]

-

The mixture is stirred for a few hours at room temperature or gently heated to ensure complete oxidation.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-octanol.

Reductive Amination

This compound can be used for the reductive amination of aldehydes and ketones, a powerful method for the synthesis of amines. This reaction involves the in-situ formation of an imine or enamine, which is then reduced by the borane complex.

Materials:

-

Benzaldehyde

-

Aniline

-

This compound

-

Methanol or another suitable solvent

-

Molecular sieves (optional)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, a mixture of benzaldehyde and a slight excess of aniline is prepared in a suitable solvent like methanol. Molecular sieves can be added to facilitate imine formation.

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

This compound is then added portion-wise to the reaction mixture.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a dilute acid.

-

The product, N-benzylaniline, is isolated by extraction and purified by standard methods such as chromatography or crystallization.

Signaling Pathways and Experimental Workflows

The utility of this compound in organic synthesis can be visualized through logical workflow diagrams.

Caption: Synthesis of this compound.

Caption: Ketone Reduction Workflow.

Caption: Hydroboration-Oxidation Pathway.

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.

Conclusion

The this compound is a valuable reagent for a variety of chemical transformations, most notably as a selective reducing agent. Its stability and ease of handling compared to other borane sources make it an attractive choice for both academic and industrial chemists. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.

References

- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. 176771000 [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

Synthesis of Borane-N,N-diethylaniline Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The borane-N,N-diethylaniline complex is a stable and versatile reagent in organic synthesis, primarily utilized for the selective reduction of various functional groups. This guide provides an in-depth overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Core Synthesis and Properties

The this compound is a Lewis acid-base adduct formed between the electron-deficient borane (BH₃) and the Lewis basic nitrogen atom of N,N-diethylaniline. This complexation stabilizes the highly reactive borane, rendering it a safer and more manageable reagent for laboratory use.

Physical and Chemical Properties:

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈BN | [1] |

| Molecular Weight | 163.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -30 to -27 °C | [1] |

| Density | 0.917 g/mL at 25 °C | [1] |

| Flash Point | 21 °C | [2] |

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the reaction of a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BMS), with N,N-diethylaniline. The following protocol is based on established synthetic methodologies.

Method 1: Synthesis from Borane-Tetrahydrofuran Complex

This method involves the direct reaction of a commercially available solution of borane in tetrahydrofuran with N,N-diethylaniline.

Materials and Equipment:

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

N,N-diethylaniline (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Round-bottom flasks, oven-dried

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of N,N-diethylaniline (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 equivalent) is added dropwise to the stirred N,N-diethylaniline solution over a period of 15-30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The solvent (THF) is removed under reduced pressure to yield the crude this compound as a colorless to light yellow oil.

Purification: The crude product is typically used without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio | 1:1 (N,N-diethylaniline : BH₃•THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1.5 - 2.5 hours |

| Typical Yield | >95% |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The formation of the this compound is a classic example of a Lewis acid-base adduct formation.

Caption: Lewis acid-base adduct formation in the synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a valuable reagent for selective reductions in organic synthesis. Its stability and ease of handling compared to other borane sources make it an attractive choice for researchers in both academic and industrial settings, particularly in the field of drug development where precise and reliable synthetic methods are paramount.

References

Borane-N,N-diethylaniline Complex (CAS: 13289-97-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Borane-N,N-diethylaniline complex, with CAS number 13289-97-9, is a significant reagent in modern organic synthesis. This air-stable, liquid borane-amine complex serves as a safer and more convenient alternative to gaseous diborane, offering a wide range of applications, particularly in selective reduction and hydroboration reactions. Its utility is especially pronounced in the pharmaceutical and fine chemical industries, where precise molecular transformations are paramount. This guide provides an in-depth overview of the complex's properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Core Properties and Data

The this compound is formed through the coordination of a borane (BH₃) molecule with the lone pair of electrons on the nitrogen atom of N,N-diethylaniline, forming a stable Lewis acid-base adduct. This interaction tempers the high reactivity of borane, rendering it a manageable and soluble reagent in common organic solvents.

Physicochemical and Spectral Data

A summary of the key quantitative data for the this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 13289-97-9 | |

| Molecular Formula | C₁₀H₁₈BN | [1][2] |

| Molecular Weight | 163.07 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -30 to -27 °C | [1][5] |

| Density | 0.917 g/mL at 25 °C | [1][5] |

| Flash Point | 21 °C (69.8 °F) | [5] |

| Refractive Index | 1.5220 to 1.5250 (at 20 °C) | [3] |

| Purity | ≥97% | [4] |

| Spectral Data | Characteristic Peaks/Shifts |

| ¹¹B NMR | A quartet is typically observed for the BH₃ group in borane-amine complexes. |

| ¹H NMR | Signals corresponding to the ethyl and phenyl protons of N,N-diethylaniline, along with a broad quartet for the borane protons. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons of the N,N-diethylaniline ligand. |

| FT-IR | Characteristic B-H stretching vibrations are expected in the 2200-2400 cm⁻¹ region. |

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture and air. It should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. The complex can be toxic if inhaled, ingested, or absorbed through the skin.

Experimental Protocols

Detailed methodologies for the synthesis and key applications of the this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A common method for the preparation of borane-amine complexes involves the reaction of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), with the corresponding amine.

Materials:

-

N,N-diethylaniline

-

Borane-tetrahydrofuran (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere of argon or nitrogen, a Schlenk flask equipped with a magnetic stir bar is charged with N,N-diethylaniline (1 equivalent).

-

Anhydrous THF is added to dissolve the amine.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of borane-tetrahydrofuran (1 equivalent) is added dropwise to the stirred amine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The solvent is removed under reduced pressure to yield the this compound as a liquid. The product should be stored under an inert atmosphere.

Applications in Organic Synthesis

The this compound is a versatile reagent with broad applications in organic synthesis.

Selective Reduction of Carbonyl Compounds

This complex is widely used for the reduction of aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. Its chemoselectivity allows for the reduction of one functional group in the presence of others.

Materials:

-

Acetophenone

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, acetophenone (1 equivalent) is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C.

-

This compound (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

The mixture is then acidified with 1 M HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-phenylethanol.

In combination with a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, the this compound can effect the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

(S)-2-methyl-CBS-oxazaborolidine (catalytic amount, e.g., 5-10 mol%)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard workup and purification reagents

Procedure:

-

Under an inert atmosphere, the (S)-2-methyl-CBS-oxazaborolidine catalyst is dissolved in anhydrous THF in a Schlenk flask.

-

The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

The prochiral ketone (1 equivalent) is added.

-

This compound (1.1-1.5 equivalents) is added slowly over a period of time.

-

The reaction is stirred at the same temperature until completion (monitored by TLC or HPLC).

-

The reaction is quenched and worked up as described in the general ketone reduction protocol.

-

The enantiomeric excess of the resulting chiral alcohol can be determined by chiral HPLC or GC analysis.

Hydroboration-Oxidation of Alkenes

The complex serves as a convenient source of borane for the hydroboration of alkenes, which, after oxidation, yields alcohols with anti-Markovnikov regioselectivity.

Materials:

-

Alkene (e.g., 1-octene)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, the alkene (1 equivalent) is dissolved in anhydrous THF.

-

This compound (0.33-0.5 equivalents, depending on the desired stoichiometry) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours) to allow for the formation of the trialkylborane.

-

The flask is cooled in an ice bath, and 3 M NaOH solution is added slowly, followed by the very careful, dropwise addition of 30% H₂O₂.

-

The mixture is stirred at room temperature or gently heated to ensure complete oxidation.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol.

-

Purification by distillation or column chromatography yields the final alcohol product.

Reductive Amination

This compound can be employed as a reducing agent in reductive amination reactions, a powerful method for the synthesis of amines from carbonyl compounds and primary or secondary amines.[6][7]

Materials:

-

Carbonyl compound (e.g., benzaldehyde)

-

Amine (e.g., benzylamine)

-

This compound

-

Anhydrous solvent (e.g., methanol or THF)

-

Molecular sieves (optional, for imine formation)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask, the carbonyl compound (1 equivalent) and the amine (1-1.2 equivalents) are dissolved in the anhydrous solvent.

-

(Optional) Activated molecular sieves are added to facilitate the formation of the imine intermediate. The mixture is stirred at room temperature for a period of time.

-

The mixture is cooled to 0 °C, and the this compound (1-1.5 equivalents) is added portion-wise or dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of an acidic solution (e.g., 1 M HCl).

-

The aqueous layer is washed with an organic solvent to remove any unreacted starting materials.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine product.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the desired amine.

-

Purification can be achieved by column chromatography or distillation.

Visualizations

Logical Relationship of this compound Formation

Caption: Formation of the borane-amine complex.

Experimental Workflow for Hydroboration-Oxidation

Caption: Hydroboration-oxidation workflow.

Signaling Pathway for Enantioselective Ketone Reduction

Caption: Enantioselective ketone reduction pathway.

Conclusion

The this compound is a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its stability, ease of handling, and chemoselectivity make it a superior choice for a variety of transformations, from simple reductions to complex asymmetric syntheses. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development, ultimately contributing to advancements in chemical synthesis and drug discovery.

References

- 1. This compound | 13289-97-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. sftchemical.com [sftchemical.com]

- 5. 硼烷-N,N-二乙基苯胺络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

The Versatile World of Borane-Amine Complexes: An In-depth Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-amine complexes have emerged as a pivotal class of reagents in modern organic synthesis, offering a unique balance of the potent reactivity of borane with the enhanced stability and ease of handling afforded by amine coordination.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of borane-amine complexes, with a focus on their utility in reductions, reductive aminations, and hydroboration reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge to effectively utilize these versatile reagents.

Core Concepts: Synthesis, Stability, and Reactivity

Borane-amine complexes are Lewis acid-base adducts formed by the coordination of an amine's lone pair of electrons to the vacant p-orbital of borane (BH₃).[3] This dative bond formation significantly tempers the pyrophoric and unstable nature of diborane (B₂H₆), making borane chemistry more accessible and safer for laboratory and industrial applications.[4]

The stability and reactivity of a borane-amine complex are intricately linked and can be fine-tuned by modulating the electronic and steric properties of the amine.[4][5] Generally, more basic amines form more stable complexes. For instance, aliphatic amines (conjugate acid pKa > 5) typically form highly stable adducts, whereas aromatic and heteroaromatic amines (conjugate acid pKa ≈ 5) yield less stable complexes.[5] This tunable stability is a key advantage, allowing for the selection of a reagent with the desired reactivity profile for a specific transformation.

Several general methods are employed for the synthesis of borane-amine complexes, with the most common being:

-

Direct reaction with diborane or in situ generated borane: This was the earliest method used for preparing complexes like borane-trimethylamine.[5]

-

Salt metathesis: This widely used and practical approach involves the reaction of an amine salt with a borohydride source, such as sodium borohydride.[5]

-

Lewis base exchange: A weaker Lewis base in an existing borane complex (e.g., borane-tetrahydrofuran, BTHF, or borane-dimethyl sulfide, BMS) is displaced by a more strongly coordinating amine.[5]

The choice of synthetic route often depends on the desired scale, the nature of the amine, and the presence of other functional groups.[5]

Applications in Organic Synthesis

Reductions

Borane-amine complexes are widely employed as reducing agents for a variety of functional groups. The reactivity can be modulated by the choice of the amine, with less stable complexes generally being more reactive.[4]

Borane-amine complexes can selectively reduce aldehydes and ketones to the corresponding alcohols. While stable complexes like borane-trimethylamine (BTM) are effective, less hindered or more reactive complexes are often preferred for more challenging substrates.[1] The reactivity can be enhanced by the addition of Lewis or Brønsted acids.[1]

Table 1: Reduction of Ketones to Alcohols using Borane-Amine Complexes

| Entry | Ketone | Borane-Amine Complex | Conditions | Yield (%) | Reference |

| 1 | Acetophenone | Borane-Ammonia | Ti(OiPr)₄, THF, rt | 92 | [5] |

| 2 | 4-tert-Butylcyclohexanone | Borane-Pyridine | Acetic Acid, 25 °C | 95 | [6] |

| 3 | Benzophenone | Borane-Triethylamine | TFA, rt | 90 | [5] |

| 4 | Propiophenone | (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol-borane | THF, 0 °C | 95 | [7] |

| 5 | 1-Tetralone | Chiral Oxazaborolidine/Borane | THF, -10 °C | 99 | [8] |

A significant advancement in this area is the use of chiral borane-amine complexes for the enantioselective reduction of prochiral ketones, providing access to valuable chiral secondary alcohols. This is often achieved using catalysts derived from chiral amino alcohols, such as those used in the Corey-Bakshi-Shibata (CBS) reduction.[7][8]

Table 2: Enantioselective Reduction of Ketones using Chiral Borane-Amine Systems

| Entry | Ketone | Chiral Ligand/Catalyst | Borane Source | ee (%) | Yield (%) | Reference |

| 1 | Acetophenone | (S)-Diphenylprolinol | Borane-THF | 94.7 | 99.9 | [8] |

| 2 | α-Tetralone | (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | ~90 | - | [7] |

| 3 | Propiophenone | Chiral Oxazaborolidinone from L-Valine | Borane | 76 | High | [9] |

| 4 | 1-Indanone | Spiroborate ester from (1R,2S)-1-amino-2-indanol | Borane-DMS | 99 | 98 | [10] |

| 5 | 2-Chloroacetophenone | (1R,2S)-1-Amino-2-indanol | Borane-DMS | 94 | High | [11] |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and a nitrogen source. Borane-amine complexes, particularly those that are stable and easy to handle like 2-picoline-borane, have proven to be excellent reagents for this transformation.[12] The reaction proceeds through the in situ formation of an imine or enamine, which is then reduced by the borane-amine complex.

Table 3: Reductive Amination of Aldehydes and Ketones

| Entry | Carbonyl Compound | Amine | Borane-Amine Complex | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Borane-Ammonia/Ti(OiPr)₄ | THF, rt, 2h | 94 | [5] |

| 2 | Cyclohexanone | Benzylamine | Benzylamine-Borane | THF, rt | 85 | [13] |

| 3 | 4-Methoxybenzaldehyde | Morpholine | 2-Picoline-Borane | MeOH, rt | 95 | [12] |

| 4 | Acetophenone | Ammonium Acetate | Borane-Pyridine | MeOH, rt | 88 | [14] |

| 5 | 3-Phenylpropanal | Piperidine | Borane-Triethylamine/TFA | rt | 91 | [5] |

Hydroboration

Hydroboration, the addition of a B-H bond across a carbon-carbon double or triple bond, is a cornerstone of organic synthesis. While diborane and its solutions in THF or DMS are classic reagents, borane-amine complexes offer a more stable and often more selective alternative.[4] The reactivity of the complex can be tuned to achieve desired levels of regioselectivity, particularly in the hydroboration of functionalized alkenes.[15]

Table 4: Hydroboration of Alkenes with Borane-Amine Complexes

| Entry | Alkene | Borane-Amine Complex | Product (after oxidation) | Regioselectivity (linear:branched) | Yield (%) | Reference |

| 1 | 1-Octene | Aniline-Borane | 1-Octanol | >99:1 | 92 | [16] |

| 2 | Styrene | N,N-Diethylaniline-Borane | 2-Phenylethanol | 98:2 | 85 | [5] |

| 3 | 1-Decene | N,N-Dimethylaniline-Borane | 1-Decanol | High | 95 | [4] |

| 4 | Methyl Oleate | Borane-Ammonia | 9/10-Hydroxystearic acid methyl ester | - | 90 | [17] |

| 5 | tert-Butylethene | Borane-Trimethylamine/[Rh(xantphos)]⁺ | 3,3-Dimethyl-1-butanol | Linear | High | [18] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Borane-Amine Complex (Water-Promoted, Open-Flask)[19]

-

To a round-bottomed flask open to the air, add the amine (1 equiv), sodium borohydride (2 equiv), and powdered sodium bicarbonate (4 equiv).

-

Add tetrahydrofuran (THF) to the flask to create a heterogeneous mixture.

-

Stir the mixture vigorously at room temperature.

-

Add water (4 equiv) dropwise to the stirring mixture over a period of 15 minutes. Note: The reaction is exothermic, and hydrogen gas will evolve.

-

After the addition of water is complete, wash any solids from the sides of the flask into the reaction mixture with a small amount of THF.

-

Continue stirring the reaction for the appropriate time (typically several hours to overnight) to ensure completion.

-

Upon completion, the reaction mixture is typically filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

Protocol 2: General Procedure for Reductive Amination using Borane-Ammonia[5]

-

To a solution of the aldehyde or ketone (1 equiv) and amine (1.2 equiv) in THF, add titanium(IV) isopropoxide (1.2 equiv) at room temperature.

-

Stir the mixture for a designated time (e.g., 30 minutes) to allow for imine formation.

-

Add borane-ammonia complex (1.5 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC.

-

Quench the reaction by the slow addition of water.

-

Filter the resulting suspension through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 3: General Procedure for Hydroboration-Oxidation of an Alkene[4]

-

To a solution of the alkene (1 equiv) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add the borane-amine complex (0.33-1 equiv, depending on the stoichiometry of the reaction) at 0 °C or room temperature.

-

Stir the reaction mixture for the required time to ensure complete hydroboration. The reaction progress can be monitored by ¹¹B NMR or by quenching an aliquot and analyzing by GC.

-

After completion of the hydroboration, cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution).

-

Carefully add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the mixture, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature or with gentle heating until the oxidation is complete.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting alcohol can be purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of borane-amine complexes.

Caption: Simplified mechanism of reductive amination using a borane-amine complex.

Caption: Catalytic cycle for transfer hydrogenation using a borane-amine complex.

Conclusion and Future Outlook

Borane-amine complexes have solidified their position as indispensable reagents in the synthetic chemist's toolbox. Their tunable reactivity, enhanced stability, and broad functional group tolerance make them superior alternatives to traditional borane reagents in many applications. The continued development of new chiral borane-amine systems promises to further advance the field of asymmetric synthesis. As the demand for greener and more efficient synthetic methodologies grows, the use of these versatile and user-friendly reagents is expected to expand, finding new applications in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[5][19] The ongoing research into their catalytic applications, particularly in transfer hydrogenation and other novel transformations, will undoubtedly unlock new synthetic possibilities.[20][21]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 6. andersondevelopment.com [andersondevelopment.com]

- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 14. organicreactions.org [organicreactions.org]

- 15. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

- 18. Exploring the mechanism of the hydroboration of alkenes by amine–boranes catalysed by [Rh(xantphos)]+ - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Renaissance of Boron: An In-depth Technical Guide to the Discovery and Development of Borane-Amine Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-amine reagents, a class of compounds once relegated to the realm of academic curiosity, have undergone a remarkable renaissance, emerging as indispensable tools in modern organic synthesis and drug development. Their unique combination of stability, selectivity, and tunable reactivity has positioned them as superior alternatives to many traditional reducing agents. This technical guide provides a comprehensive overview of the discovery, development, and application of borane-amine reagents, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways that govern their utility.

A Historical Perspective: From Discovery to Nobel Recognition

The journey of borane-amine reagents began in 1937 with the pioneering work of Anton B. Burg and Hermann I. Schlesinger, who first reported the synthesis of trimethylamine-borane.[1][2] This discovery laid the groundwork for a deeper exploration of borane chemistry. However, it was the seminal contributions of Herbert C. Brown, a student of Schlesinger, that truly unlocked the synthetic potential of boranes.[3][4]

Brown's co-discovery of sodium borohydride in the 1940s and his subsequent development of the hydroboration reaction in the 1950s revolutionized organic synthesis and earned him a share of the 1979 Nobel Prize in Chemistry.[3][5] His work demonstrated the remarkable ability of boranes to undergo addition reactions with alkenes and alkynes, forming organoboranes that could be further transformed into a variety of functional groups with high stereo- and regioselectivity.[4] This foundational research paved the way for the development and widespread adoption of a diverse array of borane-based reagents, including the versatile and user-friendly borane-amine complexes.

Synthesis of Borane-Amine Reagents

The synthesis of borane-amine adducts is typically achieved through one of three primary methods:

-

Direct Reaction with Diborane: This is the oldest method, involving the direct reaction of an amine with diborane (B₂H₆).

-

Salt Metathesis: This approach involves the reaction of an ammonium salt with a borohydride salt, such as sodium borohydride.

-

Lewis Base Exchange: In this method, a more Lewis basic amine displaces a weaker Lewis base from an existing borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂).[6]

The choice of synthetic route often depends on the desired amine, scale, and safety considerations.

Physicochemical Properties of Common Borane-Amine Reagents

The stability and reactivity of borane-amine reagents are influenced by the electronic and steric properties of the amine. Generally, more basic amines form more stable complexes. The stability of these reagents in various solvents is a critical factor for their practical application.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Stability in Air | Solubility |

| Ammonia-Borane | H₃NBH₃ | 30.87 | White crystalline solid | 112-114 | Stable | Soluble in THF, water |

| Trimethylamine-Borane | (CH₃)₃NBH₃ | 72.94 | White crystalline solid | 93-94 | Stable | Soluble in THF, toluene, water |

| Pyridine-Borane | C₅H₅NBH₃ | 92.93 | Colorless liquid | 10-11 | Stable | Soluble in THF, CH₂Cl₂, alcohols |

| Borane-Dimethylsulfide | (CH₃)₂SBH₃ | 75.97 | Colorless liquid | - | Moisture sensitive | Soluble in THF, ethers, CH₂Cl₂ |

| 4-Methylmorpholine-Borane | C₅H₁₁NOBH₃ | 114.99 | White solid | - | Stable | Soluble in various organic solvents |

Applications in Organic Synthesis

Borane-amine reagents have found widespread use in a variety of organic transformations, most notably in reductions and reductive aminations.

Asymmetric Reduction of Ketones

A significant application of borane-amine chemistry is the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs). The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source (often a borane-amine complex), is a cornerstone of asymmetric synthesis.[7][8]

Experimental Workflow: Asymmetric Reduction

Caption: General workflow for the asymmetric reduction of a ketone using a chiral catalyst and a borane-amine reagent.

The enantioselectivity of these reductions is often excellent, with enantiomeric excesses (ee) frequently exceeding 90%.

| Ketone Substrate | Chiral Catalyst | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | BH₃·THF | THF | RT | >95 | 97 (R) | [2] |

| 1-Tetralone | (R)-Me-CBS | BH₃·SMe₂ | Toluene | -20 | 95 | 98 (R) | [9] |

| 2-Chloroacetophenone | (S)-CBS | BH₃·THF | THF | RT | 92 | 96 (S) | [9] |

Reductive Amination

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds and primary or secondary amines. Borane-amine reagents, particularly those that are stable and easy to handle, have proven to be highly effective for this transformation. They offer a milder alternative to other reducing agents like sodium cyanoborohydride, avoiding the generation of toxic cyanide waste.[3]

A case study in the synthesis of a fentanyl precursor highlights the advantages of 4-methylmorpholine-borane over the commonly used sodium triacetoxyborohydride (STAB).

| Parameter | 4-Methylmorpholine-Borane | Sodium Triacetoxyborohydride (STAB) |

| Yield | >95% | 85-90% |

| Reaction Time | 2-4 hours | 12-24 hours |

| Solvent | Protic or aprotic | Anhydrous aprotic required |

| Workup | Simpler | More complex |

Role in Drug Discovery and Development

The diverse biological activities of borane-containing compounds have made them attractive targets for drug discovery.[10] Borane-amine derivatives have demonstrated antineoplastic, antiviral, and hypolipidemic properties.[11] One of the key mechanisms of action for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[12]

Signaling Pathway: DHFR Inhibition

Caption: Inhibition of dihydrofolate reductase (DHFR) by a borane-amine compound disrupts DNA synthesis and cell proliferation.

The development of borane-amine based drugs follows a typical drug discovery workflow, where their synthetic accessibility and potential for chiral synthesis are significant advantages.

Drug Development Workflow

Caption: A simplified drug development workflow highlighting the role of asymmetric synthesis with borane-amine reagents.

Experimental Protocols

Synthesis of Borane-Ammonia

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry 2-L round-bottom flask equipped with a magnetic stir bar, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol) under a nitrogen atmosphere.[13]

-

Cool the flask to 0 °C in an ice-water bath.

-

Add 500 mL of anhydrous THF to the flask.

-

Stir the suspension vigorously at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.[14]

-

The reaction progress can be monitored by the evolution of hydrogen gas.

-

Upon completion, the reaction mixture is filtered to remove the insoluble salts.

-

The filtrate, containing the borane-ammonia complex in THF, can be used directly or the solvent can be removed under reduced pressure to yield the solid product.

Safety Precautions:

-

The reaction generates hydrogen gas and should be performed in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

-

Anhydrous conditions are important for this reaction.

Asymmetric Reduction of Acetophenone

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Trimethylborate

-

Borane-THF solution (1 M)

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a 25 mL round-bottom flask under an inert atmosphere, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol) in 1 mL of anhydrous THF.[2]

-

Add trimethylborate (12.5 µL, 0.11 mmol) and stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.

-

Add an additional 1 mL of THF, followed by 2 mL (2 mmol) of a 1 M borane-THF solution.

-

Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over a period of at least 10 minutes.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield (R)-1-phenylethanol.[2]

Conclusion

Borane-amine reagents have transitioned from chemical novelties to powerhouse reagents in the arsenal of the modern synthetic chemist. Their ease of handling, tunable reactivity, and remarkable performance in key transformations like asymmetric reductions and reductive aminations have solidified their importance in both academic research and industrial applications, particularly in the synthesis of complex pharmaceutical molecules. As our understanding of their properties and reaction mechanisms continues to grow, the scope of their utility is poised to expand even further, promising new and innovative solutions to synthetic challenges in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

The Unsung Hero of Stability: A Technical Guide to the Role of N,N-diethylaniline as a Lewis Base Stabilizer

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of chemical synthesis and catalysis, stability is paramount. The ability to control and moderate the reactivity of highly energetic species is often the key to successful and efficient chemical transformations. This technical guide delves into the crucial, yet often overlooked, role of N,N-diethylaniline (DEA) as a potent Lewis base stabilizer. For researchers, scientists, and professionals in drug development and materials science, understanding the principles and applications of DEA can unlock new avenues for process optimization and catalyst protection.

Executive Summary

N,N-diethylaniline, a tertiary amine, functions as a classical Lewis base through the electron-donating character of its nitrogen lone pair. This property allows it to form stable dative bond adducts with a variety of Lewis acids. The most prominent and well-documented application of this characteristic is the formation of the N,N-diethylaniline-borane complex (DEANB), a stabilized, safe, and user-friendly alternative to the highly reactive and hazardous diborane gas. Beyond this well-established role, DEA serves as a stabilizing agent for various metal catalysts and reactive intermediates, preventing catalyst deactivation and influencing reaction pathways. This guide provides a comprehensive overview of the mechanisms of stabilization, quantitative data on the basicity of aniline derivatives, detailed experimental protocols for the use of DEA-stabilized reagents, and visual representations of the underlying chemical principles.

The Core Principle: Lewis Acid-Base Adduct Formation

The foundation of N,N-diethylaniline's stabilizing capabilities lies in the Lewis theory of acids and bases. A Lewis acid is an electron-pair acceptor, often an electron-deficient species, while a Lewis base is an electron-pair donor. DEA, with the chemical formula C₆H₅N(C₂H₅)₂, possesses a lone pair of electrons on its nitrogen atom, making it an effective Lewis base.

The primary mechanism of stabilization involves the formation of a coordinate covalent bond between the nitrogen atom of DEA and an electron-deficient Lewis acid. This interaction forms a stable Lewis acid-base adduct, which moderates the reactivity of the Lewis acid.

Caption: Formation of a Lewis acid-base adduct between N,N-diethylaniline and a Lewis acid.

Quantitative Data and Physicochemical Properties

The efficacy of N,N-diethylaniline as a Lewis base is quantifiable through its basicity and the physicochemical properties of both the free base and its adducts.

Table 1: Physicochemical Properties of N,N-diethylaniline

| Property | Value |

| CAS Number | 91-66-7 |

| Molecular Formula | C₁₀H₁₅N |

| Molar Mass | 149.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.938 g/mL at 25 °C |

| Boiling Point | 217 °C |

| Melting Point | -38 °C |

| pKb | 7.43 (estimated) |

Table 2: Basicity of Aniline and its N-Alkylated Derivatives in Aqueous Solution

| Compound | pKb |

| Aniline | 9.38 |

| N-methylaniline | 9.30 |

| N,N-dimethylaniline | 8.92 |

Note: The pKb value for N,N-diethylaniline is not as commonly cited as that for N,N-dimethylaniline, but is expected to be in a similar range. A lower pKb value indicates a stronger base.

Table 3: Properties of the N,N-diethylaniline-borane (DEANB) Complex

| Property | Value |

| CAS Number | 13289-97-9 |

| Molecular Formula | C₁₀H₁₈BN |

| Molar Mass | 163.07 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Density | 0.917 g/mL at 25 °C |

| Melting Point | -30 to -27 °C |

Key Application: Stabilization of Borane

The most significant and well-characterized role of N,N-diethylaniline as a Lewis base stabilizer is in the formation of the N,N-diethylaniline-borane (DEANB) complex. Borane (BH₃) is a powerful and versatile reagent in organic synthesis, particularly for hydroboration and the reduction of carboxylic acids, esters, and amides. However, it is a highly reactive, toxic, and flammable gas that exists as the dimer, diborane (B₂H₆). The handling of diborane requires specialized equipment and extreme caution.

DEA forms a stable, liquid, and much safer 1:1 adduct with borane. In this complex, the Lewis basic nitrogen of DEA donates its lone pair of electrons to the electron-deficient boron atom of borane, effectively neutralizing its high reactivity and preventing dimerization. This stabilized form retains the synthetic utility of borane while significantly improving its handling and safety profile. DEANB is commercially available and widely used as a reducing agent in both academic and industrial settings.

Role in Catalysis: Preventing Catalyst Deactivation

In many catalytic processes, particularly those involving organometallic catalysts, the active catalytic species is a coordinatively unsaturated and often Lewis acidic metal center. Such species can be prone to deactivation through various pathways, including aggregation, precipitation, or reaction with trace impurities.

N,N-diethylaniline can act as a labile, stabilizing ligand for such catalytic species. By reversibly coordinating to the metal center, it can prevent deactivation pathways without permanently poisoning the catalyst. This is particularly relevant in polymerization reactions where the stability of the active catalyst directly impacts the molecular weight and polydispersity of the resulting polymer.

Caption: Conceptual catalytic cycle illustrating DEA's role in preventing catalyst deactivation.

Experimental Protocols

Protocol for the Reduction of a Ketone using N,N-diethylaniline-borane (DEANB)

This protocol describes a general procedure for the reduction of acetophenone to 1-phenylethanol using the stabilized DEANB complex.

Materials:

-

Acetophenone

-

N,N-diethylaniline-borane (DEANB) complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Acetophenone (e.g., 10 mmol) is dissolved in anhydrous THF (50 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of DEANB: The DEANB complex (e.g., 11 mmol, 1.1 equivalents) is dissolved in anhydrous THF (20 mL) and added dropwise to the stirred solution of acetophenone over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose any excess borane complex.

-

Workup: 1 M HCl (20 mL) is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Determining Formation Constants by UV-Vis Titration

This protocol outlines a general method to determine the equilibrium constant for the formation of a charge-transfer complex between N,N-diethylaniline (the donor) and a suitable acceptor (e.g., iodine).

Materials:

-

N,N-diethylaniline (DEA)

-

Iodine (I₂)

-

Spectroscopic grade solvent (e.g., hexane or carbon tetrachloride)

-

UV-Vis spectrophotometer

-

Volumetric flasks and precision syringes/pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DEA (e.g., 0.1 M) and a stock solution of iodine (e.g., 0.01 M) in the chosen solvent.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the absorbance of free iodine and the expected charge-transfer complex (e.g., 300-600 nm).

-

Titration:

-

Prepare a series of solutions in volumetric flasks, each containing a constant concentration of the limiting reagent (e.g., iodine at 1x10⁻⁴ M).

-

To each flask, add increasing concentrations of DEA (e.g., from 0.01 M to 0.1 M).

-

Allow the solutions to equilibrate.

-

-

Data Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: The formation constant (K) can be determined by analyzing the change in absorbance at a specific wavelength (usually the peak of the charge-transfer band) using methods such as the Benesi-Hildebrand plot.

Caption: General workflow for evaluating the efficacy of DEA as a stabilizer.

Conclusion and Future Outlook

N,N-diethylaniline has firmly established its role as a valuable Lewis base stabilizer in modern organic chemistry. Its ability to form stable adducts with highly reactive Lewis acids, exemplified by the N,N-diethylaniline-borane complex, provides a practical and safer approach to harnessing the synthetic power of these reagents. Furthermore, its potential to stabilize catalytic intermediates and prevent catalyst deactivation opens up avenues for improving the efficiency and longevity of various catalytic systems.

While the qualitative aspects of DEA's stabilizing role are well-understood, there remains a significant opportunity for further quantitative studies. The determination of formation constants with a broader range of Lewis acids, detailed kinetic studies of catalyst stabilization, and the exploration of its application in emerging areas of catalysis will undoubtedly solidify the position of N,N-diethylaniline as an indispensable tool in the chemist's arsenal. For professionals in drug development and fine chemical synthesis, the judicious use of DEA as a stabilizer can lead to more robust, reproducible, and efficient chemical processes.

An In-depth Technical Guide to Borane-N,N-diethylaniline Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Borane-N,N-diethylaniline complex is a versatile and user-friendly reagent in modern organic synthesis. This air-stable, solid Lewis acid-base adduct of borane and N,N-diethylaniline serves as a convenient alternative to gaseous diborane or borane solutions in tetrahydrofuran (THF) or dimethyl sulfide (DMS). Its enhanced stability, ease of handling, and predictable reactivity make it a valuable tool in various chemical transformations, particularly in reduction and hydroboration reactions. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its key applications, and relevant safety information.

Chemical and Physical Properties

The this compound is a white to off-white solid that is soluble in many common organic solvents. The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of N,N-diethylaniline to the empty p-orbital of the boron atom in borane (BH₃), forming a stable coordinate covalent bond. This interaction significantly tempers the high reactivity and pyrophoric nature of free borane.

General Properties

| Property | Value | Reference |

| CAS Number | 13289-97-9 | |

| Molecular Formula | C₁₀H₁₈BN | |

| Molecular Weight | 163.07 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 92-95 °C |

Safety and Handling

The this compound is a flammable solid and should be handled with care. It is moisture-sensitive and can release flammable gases upon contact with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

| Safety Information | Details | Reference |

| Hazard Statements | H261 (In contact with water releases flammable gas), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P231+P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and sealed until ready for use. |

Synthesis of this compound

A general and straightforward method for the synthesis of amine-borane complexes involves the reaction of an amine with a solution of borane in a suitable solvent, such as THF.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-diethylaniline

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Nitrogen or Argon gas supply

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-diethylaniline (e.g., 0.1 mol).

-

Anhydrous diethyl ether (100 mL) is added to the flask, and the solution is cooled to 0 °C in an ice bath.

-

A 1 M solution of borane-THF complex (e.g., 100 mL, 0.1 mol) is added dropwise to the stirred solution of N,N-diethylaniline over 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

The solvent is removed under reduced pressure to yield a white solid.

-

The solid is triturated with cold anhydrous diethyl ether, filtered, and washed with cold diethyl ether to remove any unreacted starting materials.

-

The resulting white solid is dried under vacuum to afford the this compound.

Purification:

The crude product can be recrystallized from a mixture of ethyl acetate and hexane to obtain a pure crystalline solid.

Applications in Organic Synthesis

The primary utility of the this compound lies in its capacity as a reducing agent and a source of borane for hydroboration reactions.

Reduction of Carbonyl Compounds

The complex is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction is typically carried out in an aprotic solvent like THF at room temperature or with gentle heating.

Experimental Protocol: Reduction of a Ketone

Materials:

-

Ketone (e.g., acetophenone)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the ketone (e.g., 10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add the this compound (e.g., 11 mmol, 1.1 equivalents) in portions at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C.

-

The mixture is stirred for 30 minutes, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the corresponding alcohol.

Hydroboration of Alkenes

The this compound serves as a convenient source of borane for the hydroboration of alkenes. The resulting organoborane intermediates can be subsequently oxidized to alcohols, providing a regioselective anti-Markovnikov addition of water across the double bond.

Experimental Protocol: Hydroboration-Oxidation of an Alkene

Materials:

-

Alkene (e.g., 1-octene)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Standard laboratory glassware

Procedure:

-

A solution of the alkene (e.g., 10 mmol) in anhydrous THF (20 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The this compound (e.g., 3.7 mmol, providing approximately 11 mmol of B-H) is added to the alkene solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The flask is cooled to 0 °C, and 3 M NaOH solution (5 mL) is added dropwise, followed by the slow, careful addition of 30% H₂O₂ (5 mL).

-

The mixture is stirred at room temperature for 1 hour and then refluxed for 1 hour to ensure complete oxidation.

-

After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude alcohol can be purified by distillation or column chromatography.

Visualizing Chemical Processes

Formation of the this compound

The formation of the complex is a classic example of a Lewis acid-base interaction.

The Core Reactivity of Borane Complexes: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of borane complexes is paramount for their effective application in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of the factors governing their reactivity, key experimental protocols, and their significant roles in drug development, supported by quantitative data and visual diagrams.

Borane (BH₃) is a highly reactive, electron-deficient species that typically exists as the dimer, diborane (B₂H₆), a pyrophoric gas.[1] To tame its reactivity and improve handling, borane is often complexed with Lewis bases such as tetrahydrofuran (THF), dimethyl sulfide (DMS), or various amines.[2] These complexes, known as borane-Lewis base adducts, offer a tunable balance between the high reactivity of free borane and the enhanced stability provided by the coordinating base, making them invaluable reagents in both laboratory and industrial settings.[1][3]

Core Principles of Borane Complex Reactivity

The reactivity of a borane complex is fundamentally governed by the strength of the Lewis acid-base bond between the boron atom and the heteroatom of the complexing agent (e.g., the N-B bond in amine-boranes).[4] Stable complexes with strong donor-acceptor bonds are generally less reactive, while weaker, more labile complexes allow for the easier release of borane to participate in reactions.[4]

Several key factors influence this reactivity profile:

-

Electronic Effects: The basicity of the Lewis base is a primary determinant. Less basic amines, for instance, form more reactive adducts because the N-B bond is weaker.[4] This allows for easier dissociation of borane to initiate reactions like hydroboration or reduction.[4]

-

Steric Hindrance: Bulky substituents on the Lewis base can weaken the donor-acceptor bond, leading to a more reactive borane complex. This principle is exploited in reagents like disiamylborane and 9-BBN, where steric bulk also imparts high regioselectivity in reactions.[5]

-

Solvent and Temperature: The choice of solvent can influence the stability and reactivity of borane complexes. Coordinating solvents like THF can stabilize borane, while reactions are often accelerated at higher temperatures.[6]

Quantitative Reactivity Data

The choice of a specific borane complex allows chemists to fine-tune reactivity and selectivity for a desired transformation. The following tables summarize quantitative data for common applications.

Table 1: Comparative Reactivity in Hydroboration of 1-Decene

| Amine-Borane Complex | Abbreviation | Reaction Time (Microwave) | Reaction Time (Ultrasound) | Product Yield (1- and 2-decanol) |

| Aniline-Borane | AAB | 2 min | 18 min | 95%[4] |

| N,N-Dimethylaniline-Borane | DMAB | 3 min | 20 min | 95%[4] |

| Triethylamine-Borane | TAB | No reaction | No reaction | 0%[4] |

As observed, the less basic aromatic amine complexes (AAB and DMAB) are highly reactive, while the strongly basic and sterically unhindered aliphatic amine complex (TAB) is inert under these conditions, highlighting the dominant role of electronic effects.[4]

Table 2: Reduction of Various Functional Groups with Pyridine-Borane and Morpholine-Borane

| Substrate | Reducing Agent | Reaction Time (h) | Temp (°C) | Product | Yield (%) |

| Cyclohexanone | Pyridine-Borane | 24 | 25 | Cyclohexanol | 81.5[6] |

| Benzoic Acid | Pyridine-Borane | 48 | 65 | Benzyl alcohol | 92[6] |

| Nitrobenzene | Pyridine-Borane | 72 | 55 | Aniline | 0[6] |

| Styrene oxide | Pyridine-Borane | 80 | 25 | Phenethyl alcohol | >99[6] |

| N-t-butylbenzylimine | Pyridine-Borane | 30 | 25 | N-t-butyl benzylamine | >95[6] |

| Cyclohexanone | Morpholine-Borane | 24 | 25 | Cyclohexanol | >99[6] |

| Benzoic Acid | Morpholine-Borane | 48 | 65 | Benzyl alcohol | 90[6] |

Data sourced from a study comparing the reductive capabilities of pyridine-borane and morpholine-borane complexes, demonstrating their utility and selectivity.[6]

Table 3: ¹¹B-NMR Chemical Shifts of Representative Borane Complexes

| Borane Complex | Solvent | ¹¹B Chemical Shift (δ, ppm) | Multiplicity |

| Triethylamine-Borane | CDCl₃ | -13.96 | q[5] |

| 4-Dimethylaminopyridine-Borane | CDCl₃ | -14.33 | q[5] |

| Benzylamine-Borane | CDCl₃ | -18.83 | q[5] |

| 1-Propanamine-Borane | CDCl₃ | -20.01 | q[5] |

| Cyclohexylamine-Borane | CDCl₃ | -20.91 | q[5] |

| tert-Butylamine-Borane | CDCl₃ | -23.31 | q[5] |

| Borane-THF Complex | THF | ~ +8 | -[7] |

| Borohydride (BH₄⁻) | - | -26 to -45 | quintet[7] |

¹¹B-NMR spectroscopy is a primary tool for characterizing borane complexes. The chemical shift is sensitive to the coordination environment of the boron atom, with tetracoordinate species like amine adducts appearing at a higher field (more negative ppm values) compared to tricoordinate species.[7][8]

Borane Complexes in Drug Development and Signaling Pathways